3-(2-甲氧基吡啶-3-基)丙烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Methoxypyridin-3-yl)acrylic acid is a compound that can be associated with various chemical and physical properties, and its structure allows for potential applications in different fields of chemistry and materials science. Although the provided papers do not directly discuss 3-(2-Methoxypyridin-3-yl)acrylic acid, they do provide insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related acrylic acid derivatives often involves copolymerization or complexation with metals. For instance, hydrophilic copolymers containing terpyridine moieties and acrylic acid units were synthesized and characterized, showing how acrylic acid can be incorporated into larger molecular structures . Similarly, the synthesis and separation of E and Z isomers of a dimethoxyphenyl acrylic acid derivative were reported, indicating that such compounds can exist in different isomeric forms, which are separable by controlling the pH during the acidification of their sodium salts .

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives can be analyzed using various spectroscopic techniques and theoretical calculations. For example, the molecular structures and vibrational spectral analyses of a thiophene-containing acrylic acid derivative were reported using density functional theory calculations, which can be a useful approach to predict the structure of 3-(2-Methoxypyridin-3-yl)acrylic acid . The crystal structures of isomers of a related compound were determined using X-ray diffraction, which could also be applied to determine the structure of the compound .

Chemical Reactions Analysis

Acrylic acid derivatives can participate in various chemical reactions, including copolymerization and complexation with metals, as seen in the formation of metallo-supramolecular hydrogels . The reactivity of such compounds can be influenced by the presence of substituents on the aromatic ring, which can affect the electron density and thus the reactivity of the acrylic acid moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives can be quite diverse. The copolymers mentioned in the papers exhibit changes in UV-vis absorption upon coordination with different metal ions, indicating that the electronic properties of the polymer are affected by metal coordination . The vibrational modes and electronic properties of the thiophene-containing acrylic acid derivative were also studied, providing insights into the potential properties of 3-(2-Methoxypyridin-3-yl)acrylic acid .

Relevant Case Studies

While the provided papers do not include case studies directly related to 3-(2-Methoxypyridin-3-yl)acrylic acid, they do offer examples of how similar compounds are studied and applied. For instance, the inhibitor activity of a thiophene-containing acrylic acid derivative on human monoamine oxidase B enzyme was investigated via molecular docking, which could be a relevant approach for studying the biological activity of 3-(2-Methoxypyridin-3-yl)acrylic acid . Additionally, the pharmacokinetics of a methoxyphenyl acrylic acid derivative in rats was studied, which could inform similar studies on the compound of interest .

科学研究应用

1. 不对称氢化催化剂

陈等人 (1998) 的一项研究讨论了一种催化剂 Ru(BINAP)(Acac)(MNAA)(MeOH),该催化剂对类似于 3-(2-甲氧基吡啶-3-基)丙烯酸的化合物的不对称氢化有效。这项研究强调了它在促进比其他催化剂更快的反应速率中的作用,表明在相关化合物的不对称合成和工业加工中具有潜在应用 (Chen 等人,1998)。

2. 太阳能电池中的有机敏化剂

Kim 等人 (2006) 设计了有机敏化剂,包括氰基丙烯酸的衍生物,用于太阳能电池应用。当这些敏化剂锚定在 TiO2 薄膜上时,表现出从光子到电流转换的高效率,表明类似丙烯酸衍生物在太阳能技术中的潜在应用 (Kim 等人,2006)。

3. 用于 pH 感测的荧光探针

Chao 等人 (2017) 的一项研究使用类似于 3-(2-甲氧基吡啶-3-基)丙烯酸的结构合成了一个 pH 荧光探针。该探针可有效监测极端的 pH 范围,并证明了通过检测活细胞中的 pH 值在疾病诊断中的潜在应用 (Chao 等人,2017)。

4. 大肠杆菌中丙烯酸的产生

Oliveira 等人 (2021) 探索了使用大肠杆菌生物合成丙烯酸,这是一种有价值的工业化学品。该研究评估了各种生物合成途径并确定了提高产量的潜在目标,表明类似化合物在生物技术生产过程中的相关性 (Oliveira 等人,2021)。

安全和危害

属性

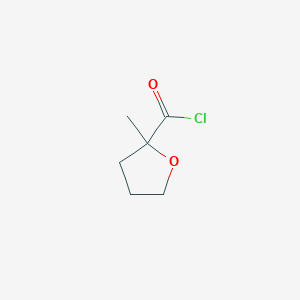

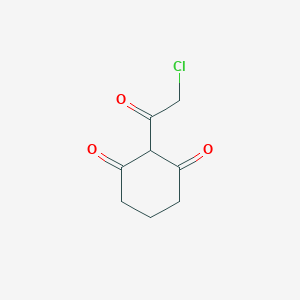

IUPAC Name |

(E)-3-(2-methoxypyridin-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-6H,1H3,(H,11,12)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVRDAQJMCORAQ-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC=N1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxy-3-pyridyl)acrylic acid | |

CAS RN |

131674-41-4 |

Source

|

| Record name | (2E)-3-(2-Methoxy-3-pyridinyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131674-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

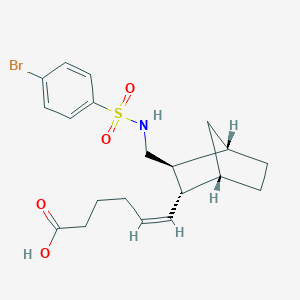

![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)

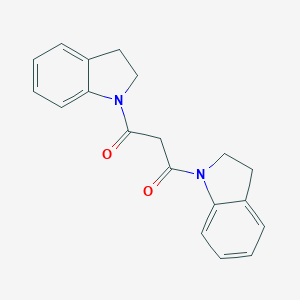

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)

![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)

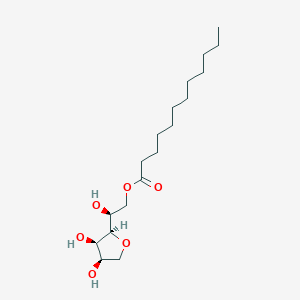

![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)